

# An In-depth Technical Guide to Levofloxacin Novide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Levofloxacin N-oxide** is primarily recognized as a major metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. It is also known to be a degradation product of Levofloxacin, forming upon exposure to daylight or hydrogen peroxide.[1][2][3] While considered pharmacologically inactive, the characterization and synthesis of **Levofloxacin N-oxide** are crucial for understanding the metabolism and stability of the parent drug, Levofloxacin. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to **Levofloxacin N-oxide**.

## **Discovery and History**

The discovery of **Levofloxacin N-oxide** is intrinsically linked to the development and metabolic studies of its parent compound, Levofloxacin. Levofloxacin, the S-(-) isomer of ofloxacin, was synthesized and developed by scientists at Daiichi Seiyaku and first received marketing approval in Japan in 1993.[4] Subsequent pharmacokinetic studies in humans identified two primary metabolites: desmethyl-levofloxacin and **Levofloxacin N-oxide**.[5] These metabolites are formed in very small amounts, with less than 5% of an administered dose of Levofloxacin being recovered in the urine as these forms, indicating that Levofloxacin undergoes limited metabolism in humans. The enzymes responsible for the N-oxidation of Levofloxacin have not been definitively identified. Initially identified as a metabolite, **Levofloxacin N-oxide** was also later characterized as a photodegradation product of Levofloxacin.



## **Physicochemical Properties**

A summary of the key physicochemical properties of **Levofloxacin N-oxide** is presented in the table below.

| Property         | Value                                                                          | Reference |
|------------------|--------------------------------------------------------------------------------|-----------|
| Chemical Formula | C18H20FN3O5                                                                    |           |
| Molecular Weight | 377.37 g/mol                                                                   | -         |
| CAS Number       | 117678-38-3                                                                    |           |
| Appearance       | Solid                                                                          |           |
| Melting Point    | >146°C (decomposes)                                                            | _         |
| Solubility       | DMSO: slightly soluble, Methanol: slightly soluble (sonicated)                 |           |
| InChl Key        | MVLAUMUQGRQERL-<br>JTQLQIEISA-N                                                | _         |
| SMILES           | C[C@H]1COC2=C3N1C=C(C(<br>=O)C3=CC(=C2N4CC<br>INVALID-LINK(C)<br>[O-])F)C(=O)O | _         |

## **Pharmacokinetics and Metabolism**

**Levofloxacin N-oxide** is a minor metabolite of Levofloxacin and is considered to have no relevant pharmacological activity. The majority of an administered dose of Levofloxacin is excreted unchanged in the urine.



| Pharmacokinetic Parameter (of Levofloxacin) | Value                                                        | Reference |
|---------------------------------------------|--------------------------------------------------------------|-----------|
| Bioavailability                             | ~99% (oral)                                                  |           |
| Protein Binding                             | 24-38%                                                       |           |
| Metabolism                                  | Limited (<5% recovered as desmethyl and N-oxide metabolites) |           |
| Elimination Half-life                       | 6-8 hours                                                    | _         |
| Excretion                                   | Primarily renal (>87% as unchanged drug in urine)            |           |

# Experimental Protocols Synthesis of Levofloxacin N-oxide

A patented method for the preparation of **Levofloxacin N-oxide** is as follows:

#### Materials:

- Levofloxacin
- 0.1 mol/L Hydrochloric acid solution
- 30% (mass concentration) Hydrogen peroxide solution

#### Procedure:

- Mix Levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of 0.03 mol : 500 ml.
- Dissolve the mixture at a temperature between 80 and 100°C.
- Cool the solution to a temperature between 60 and 80°C.



- Add 100 ml of 30% hydrogen peroxide solution in three portions.
- Allow the reaction to proceed for 3 to 5 hours after each addition.
- After the reaction is complete, dry the reaction solution by distillation.
- Recrystallize the residue from water to obtain Levofloxacin N-oxide.

This method is reported to have a yield of 88.7% and a product purity of over 99.5%.

## **Genotoxicity Assessment of Levofloxacin N-oxide**

A study investigating the genotoxicity of **Levofloxacin N-oxide** employed the following in vitro assays:

- 1. Mouse Lymphoma Assay (MLA)
- Cell Line: L5178Y TK+/- mouse lymphoma cells.
- Procedure:
  - Cells were exposed to Levofloxacin N-oxide at concentrations of 1.25 mg/mL and 0.625 mg/mL for 4 hours, both with and without a metabolic activation system (S9 mix).
  - Following exposure, cells were washed and cultured for a 2-day expression period to allow for the expression of any TK-/- mutations.
  - Cells were then plated in 96-well plates in both normal medium and medium containing trifluorothymidine (TFT) to select for TK-/- mutants.
  - After 10-14 days of incubation, colonies were counted to determine the mutant frequency.
- Results: Levofloxacin N-oxide was not found to be mutagenic in the MLA test.
- 2. Chromosome Aberration Assay
- Cell Line: Chinese Hamster Lung (CHL) cells.
- Procedure:



- CHL cells were treated with Levofloxacin N-oxide at concentrations of 1, 0.5, and 0.25
   mg/mL for 6 hours in the absence of S9 mix, and for 6 hours in the presence of S9 mix.
- Colcemid was added for the final 2 hours of culture to arrest cells in metaphase.
- Cells were harvested, treated with a hypotonic solution, and fixed.
- Chromosome preparations were made on glass slides and stained with Giemsa.
- Metaphase cells were analyzed for structural and numerical chromosome aberrations.
- Results: A statistically significant increase in structural chromosome aberrations was
  observed at the highest concentration (1 mg/mL) in the presence of the S9 mix. However,
  based on the overall results of both assays, the study concluded that Levofloxacin N-oxide
  could be controlled as a non-genotoxic impurity.

## **Visualizations**



Click to download full resolution via product page

Caption: Metabolic conversion of Levofloxacin.





Click to download full resolution via product page

Caption: Key experimental workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]



- 3. Levofloxacin N-oxide | 117678-38-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Levofloxacin N-oxide: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193974#discovery-and-history-of-levofloxacin-n-oxide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com